molecular formula C18H20N4O2 B2812893 N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide CAS No. 1798423-82-1

N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide

Cat. No. B2812893
M. Wt: 324.384
InChI Key: JXXIXPHRRMOBMY-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While the exact synthesis process for “N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide” is not specified in the search results, a similar compound, cinnamamides, has been synthesized from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied . Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .

Scientific Research Applications

Antifungal and Insecticidal Applications

Research has identified cinnamamide derivatives, including structures similar to N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide, as possessing significant antifungal and insecticidal properties. A study highlighted the design and synthesis of novel cinnamide derivatives with varying fungicidal activities against plant pathogens and moderate nematicidal activities, indicating their potential utility in agricultural pest management (Xiao et al., 2011). Another work discovered that incorporating isothiazole, 1,2,3-thiadiazole, and thiazole with cinnamamide morpholine derivatives led to compounds with promising fungicidal activity, capable of inducing systemic acquired resistance in plants (Chen et al., 2019).

Antimicrobial and Antioxidant Activities

Cinnamamide derivatives have also been synthesized and evaluated for their antimicrobial and antioxidant activities. One study synthesized morpholine-containing cinnamamide derivatives and tested their efficacy against bacterial species such as Bacillus subtilis and Escherichia coli, with certain compounds showing significant antibacterial and antifungal activity, alongside notable antioxidant properties (Seelolla et al., 2014).

Potential Therapeutic Applications

In the therapeutic domain, various cinnamamide derivatives have been explored for their pharmacological potential. For instance, research on the crystallographic studies of cinnamamide derivatives aimed at identifying anticonvulsant activity suggests that the molecular structure of these compounds is crucial for their efficacy (Żesławska et al., 2018). Another study focused on the design, synthesis, and antitubercular evaluation of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, highlighting the potential of these compounds in combating tuberculosis (Patel & Telvekar, 2014).

Structural Studies and Activity Determination

Structural studies have been pivotal in understanding the activity profiles of cinnamamide derivatives. A particular study on the structural and antioxidant activity of (2E)-N-[2-(morpholin-4-yl)ethyl]-cinnamide showcases the relationship between structural features and antioxidant capabilities (Benavides & Rafael, 2008).

properties

IUPAC Name

(E)-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-17(7-6-15-4-2-1-3-5-15)20-14-16-8-9-19-18(21-16)22-10-12-24-13-11-22/h1-9H,10-14H2,(H,20,23)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXIXPHRRMOBMY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC=CC(=N2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.